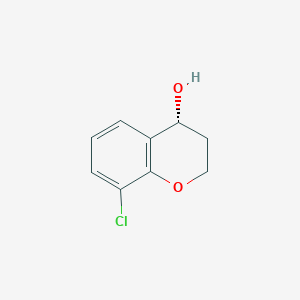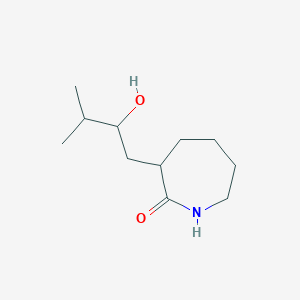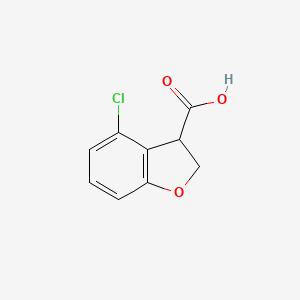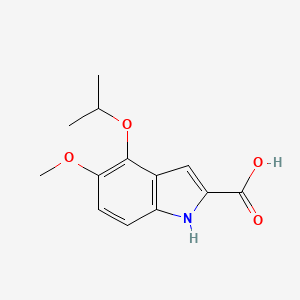![molecular formula C8H13N3O2 B13168065 Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate](/img/structure/B13168065.png)
Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate: is a chemical compound with a molecular formula of C9H13N3O2 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate typically involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with methyl glycinate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its pyrazole moiety is known for its biological activity, and derivatives of this compound may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other materials to enhance their properties.
Wirkmechanismus
The mechanism of action of Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. Additionally, the compound may interfere with metabolic pathways by inhibiting key enzymes or acting as a competitive substrate.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-pyrazole-4-carboxylic acid: A related compound with a carboxylic acid group instead of an ester group.
1-Methyl-1H-pyrazole-4-methanol: A derivative with a hydroxyl group.
1-Methyl-1H-pyrazole-4-amine: A compound with an amino group.
Uniqueness: Methyl 2-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}acetate is unique due to its ester functionality, which allows for further chemical modifications. This versatility makes it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C8H13N3O2 |
|---|---|
Molekulargewicht |
183.21 g/mol |
IUPAC-Name |
methyl 2-[(1-methylpyrazol-4-yl)methylamino]acetate |
InChI |
InChI=1S/C8H13N3O2/c1-11-6-7(4-10-11)3-9-5-8(12)13-2/h4,6,9H,3,5H2,1-2H3 |
InChI-Schlüssel |
LTNNSRLBJXESFF-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C=N1)CNCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxylic acid](/img/structure/B13167985.png)
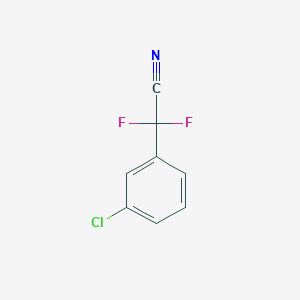
![Methyl({[1-methyl-2-(pyridin-3-yl)pyrrolidin-3-yl]methyl})amine](/img/structure/B13167992.png)
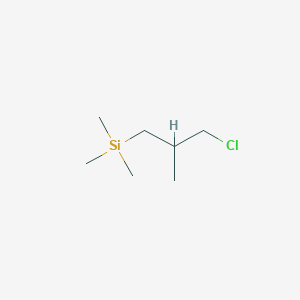
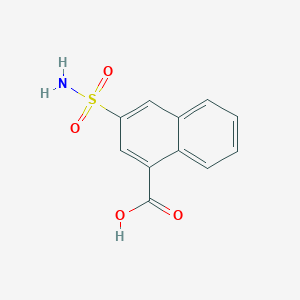
![Methyl 3-amino-6-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13168005.png)
